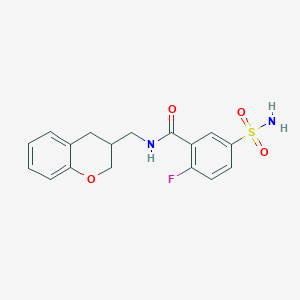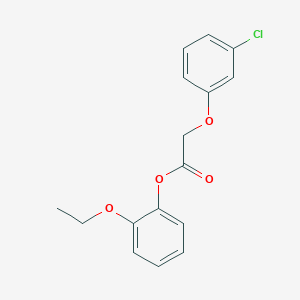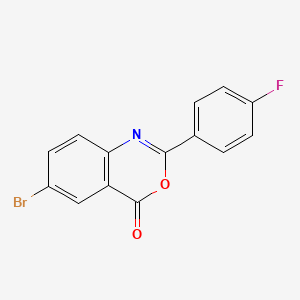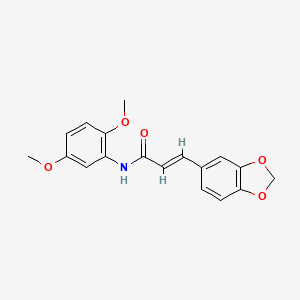
3-phenyl-N-(2-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(2-pyridinylmethyl)propanamide, commonly known as PPMP, is a chemical compound that has been studied extensively in scientific research. PPMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various biological processes.
Mécanisme D'action
PPMP inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase (GCS), which is involved in the first step of glycosphingolipid biosynthesis. This inhibition leads to a reduction in the levels of glycosphingolipids, which in turn affects various biological processes.
Biochemical and Physiological Effects:
PPMP has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting the biosynthesis of glycosphingolipids. PPMP has also been shown to have neuroprotective effects by reducing the levels of glycosphingolipids in the brain. Additionally, PPMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PPMP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using PPMP in lab experiments. PPMP has low solubility in water, which can make it difficult to use in some experiments. Additionally, PPMP can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of PPMP. One potential direction is to study the effects of PPMP on other biological processes beyond glycosphingolipid biosynthesis. Another potential direction is to study the potential therapeutic applications of PPMP in other diseases beyond cancer, neurodegenerative diseases, and infectious diseases. Additionally, there is a need for further research to optimize the synthesis and purification methods for PPMP to make it more accessible for lab experiments.
Conclusion:
In conclusion, PPMP is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the biosynthesis of glycosphingolipids by inhibiting the enzyme glucosylceramide synthase. PPMP has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of PPMP, including studying its effects on other biological processes and optimizing its synthesis and purification methods.
Méthodes De Synthèse
PPMP can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-pyridinemethanol with 3-phenylpropanoic acid to form 3-phenyl-N-(2-pyridinylmethyl)propanamide. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure PPMP.
Applications De Recherche Scientifique
PPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the biosynthesis of glycosphingolipids, which are involved in various biological processes such as cell signaling, cell adhesion, and cell differentiation. PPMP has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases.
Propriétés
IUPAC Name |
3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-8,11H,9-10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQWKXPKXIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-chlorophenyl)cyclohexyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5655325.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5655329.png)
![5-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5655337.png)
![4-[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5655339.png)
![((3R*,4R*)-1-(cycloheptylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5655345.png)

![3-[(3R*,4S*)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5655371.png)

![3-{2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5655388.png)

![methyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5655410.png)
![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)
